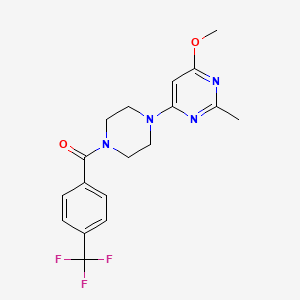
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H19F3N4O2 and its molecular weight is 380.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic compound with potential biological activity. This article explores its synthesis, mechanisms of action, and biological effects based on various research findings.
Chemical Structure and Properties
The compound has a molecular formula of C21H22N4O2 and a molecular weight of 362.4 g/mol. Its structure features a piperazine ring, a pyrimidine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O2 |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 1021074-78-1 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Fluorophenyl Intermediate : Starting with 3-fluorobenzaldehyde, it undergoes reactions to form the fluorophenyl component.
- Piperazine Derivative Formation : The fluorophenyl intermediate is reacted with piperazine to yield the piperazinyl intermediate.
- Pyrimidine Derivative Formation : The piperazinyl intermediate is further reacted with 6-methoxy-2-methylpyrimidine under specific conditions to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances its binding affinity, potentially leading to increased inhibition of target enzymes.
Enzyme Inhibition Studies
Research indicates that derivatives of similar structures exhibit moderate inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways. For instance, compounds featuring similar functional groups have been shown to inhibit COX-2 and LOX activities effectively .
Cytotoxicity
In vitro studies have suggested that related compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The presence of electron-withdrawing groups like trifluoromethyl enhances these cytotoxic properties .
Case Studies
- Study on COX and LOX Inhibition : A study demonstrated that compounds with similar structures had IC50 values indicating moderate inhibition against COX-2 (IC50 = 19.2 μM) and lipoxygenases . This suggests potential therapeutic applications in treating inflammatory diseases.
- Cytotoxicity Assessment : Another investigation evaluated the cytotoxicity of related compounds against MCF-7 cells, revealing significant growth inhibition at specific concentrations . The results support the hypothesis that structural modifications can enhance biological activity.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | IC50 (μM) against COX-2 | IC50 (μM) against AChE |
|---|---|---|
| (3-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin) | 19.2 | 10.4 |
| (2-Chloro-4-fluorophenyl)(piperazin) | 24.3 | 18.1 |
This table illustrates how variations in substituents affect the inhibitory potency against different biological targets.
属性
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-22-15(11-16(23-12)27-2)24-7-9-25(10-8-24)17(26)13-3-5-14(6-4-13)18(19,20)21/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJDFDSJQZRQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














